1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine
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Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is a complex organic compound that features a pyrazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring through a cyclization reaction, often using a suitable amine and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
Uniqueness
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is unique due to its combined pyrazole and piperidine rings, which confer specific chemical and biological properties. This structural combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C13H23N3O2S |
---|---|
Molecular Weight |
285.41 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C13H23N3O2S/c1-5-16-12(4)13(11(3)14-16)19(17,18)15-8-6-7-10(2)9-15/h10H,5-9H2,1-4H3 |
InChI Key |
BVJSNIHFAMYQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C)C |
Origin of Product |
United States |
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